molecular formula C9H15NO3 B3123141 1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 30482-24-7

1,4-Dioxaspiro[4.5]decane-8-carboxamide

Cat. No.: B3123141
CAS No.: 30482-24-7
M. Wt: 185.22 g/mol
InChI Key: XAUSCVBYCQIOBZ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by a spirocyclic structure containing a dioxane ring fused to a decane ring with a carboxamide functional group

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-8-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity . Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]decane-8-carboxamide can be compared with other spirocyclic compounds such as:

Biological Activity

1,4-Dioxaspiro[4.5]decane-8-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H15NO3C_9H_{15}NO_3, with a molecular weight of approximately 185.23 g/mol. The compound features a dioxaspiro framework which is significant in medicinal chemistry for enhancing solubility and reactivity.

PropertyValue
Molecular FormulaC9H15NO3
Molecular Weight185.23 g/mol
Functional GroupsCarboxamide

Biological Activities

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity:
In vitro studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, leading to altered activity and subsequent biological effects. Current research is focused on identifying the exact pathways and targets involved in its action .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against common pathogens using disk diffusion methods. Results indicated a notable inhibition zone against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : In another study, the compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). The results showed a dose-dependent increase in apoptosis markers, indicating potential for cancer treatment .
  • Pharmacokinetics Assessment : Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although further studies are needed to fully understand its bioavailability and metabolism .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamideSimilar spirocyclic structureExhibits enhanced solubility due to methoxy group
Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylateEster instead of amideMay show different solubility properties

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUSCVBYCQIOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (823 mg, 4.42 mmol) in tetrahydrofuran (22 mL), triethylamine (5.87 mL, 42.1 mmol) and n-propyl chloroformate were added at 0° C., and the obtained solution was stirred at the same temperature for 1 hour. After adding dropwise, the obtained solution was stirred at room temperature for 30 minutes. To the reaction solution, 28% aqueous ammonia (1.5 mL) was added, and the obtained solution was stirred at room temperature for 1 hour. The organic layer was separated from the reaction solution, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexane/ethyl acetate) to obtain the captioned compound (694 mg, 3.75 mmol, 85%) as a colorless amorphous product.
Quantity
823 mg
Type
reactant
Reaction Step One
Quantity
5.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dioxaspiro[4.5]decane-8-carboxamide
1,4-Dioxaspiro[4.5]decane-8-carboxamide
1,4-Dioxaspiro[4.5]decane-8-carboxamide
1,4-Dioxaspiro[4.5]decane-8-carboxamide
1,4-Dioxaspiro[4.5]decane-8-carboxamide
1,4-Dioxaspiro[4.5]decane-8-carboxamide

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